2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol is an organic compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structural complexity, featuring a difluorophenyl group attached to an ethylamine moiety, positions it as a significant building block in the development of various pharmaceuticals.
The compound can be synthesized through established chemical methods involving the reaction of 3,4-difluoroacetophenone with ethylamine, followed by reduction processes to yield the alcohol form.
This compound falls under the category of amines and alcohols, specifically classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom. Its molecular formula is C10H13F2NO, and it has a molecular weight of 201.21 g/mol.
The synthesis of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol typically involves several key steps:
The molecular structure of 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol can be represented with the following details:
The compound exhibits a complex structure with distinct functional groups that influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity and biological interactions.
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol can undergo various chemical transformations:
The mechanism of action for 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific biological targets. The difluorophenyl group significantly enhances its binding affinity to certain enzymes or receptors. This interaction modulates various biological pathways, making it a candidate for therapeutic applications. The ethylamino and ethan-1-ol components contribute to its solubility and reactivity in biological systems.
The compound exhibits several key physical properties:
Property | Value |
---|---|
Molecular Weight | 201.21 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol |
Chemical properties include:
2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol has several significant applications in scientific research:
This compound's unique structure and properties position it as a valuable asset in both academic research and industrial applications. Its versatility in chemical reactions further enhances its appeal as a crucial component in various synthetic pathways.
The systematic IUPAC name 2-{[1-(3,4-difluorophenyl)ethyl]amino}ethan-1-ol precisely defines this compound’s atomic connectivity. It contains a β-amino alcohol core (ethanolamine backbone) with a chiral 1-(3,4-difluorophenyl)ethyl substituent on the nitrogen atom. The parent aromatic ring is disubstituted at meta and para positions with fluorine atoms (C₆H₃F₂-), generating the stereogenic center at the benzylic carbon. This structure classifies it as a fluorinated aromatic secondary amine-alcohol hybrid. Alternative nomenclature includes:
Table 1: Nomenclature and Identifiers
Classification Type | Identifier/Name | Source/Reference |
---|---|---|
IUPAC Name | 2-{[1-(3,4-Difluorophenyl)ethyl]amino}ethan-1-ol | PubChem CID: 22048878 [8] |
CAS Registry | 1038305-99-5 | BLD Pharmatech [1] |
Molecular Formula | C₁₀H₁₃F₂NO | BLD Pharmatech [1] |
MDL Number | MFCD11204301 | BLD Pharmatech [1] |
Isomeric SMILES | OCCNC(C1=CC=C(F)C(F)=C1)C | BLD Pharmatech [1] |
Structurally, it belongs to the N-arylalkyl substituted ethanolamine pharmacophore, observed in neurotransmitters and β-adrenergic ligands. The 3,4-difluorophenyl moiety differentiates it from simpler analogues like 2-(3,4-difluorophenyl)ethan-1-ol (CAS 286440-92-4) [10]. The fluorine atoms induce strong electronic effects (σₚ = 0.15 for meta-F; 0.06 for para-F) and moderate lipophilicity enhancement (π ≈ +0.14 per fluorine), positioning it as a balanced polar-apolar synthon.
This compound emerged circa 2010–2015 as an intermediate in kinase inhibitor development, particularly for oncology targets. Patent US20160347717A1 (2016) disclosed tetrasubstituted alkene compounds incorporating this amine-alcohol as a key building block for estrogen receptor modulators and breast cancer therapeutics [3]. Its synthesis typically employs reductive amination between 1-(3,4-difluorophenyl)ethanone and ethanolamine, using NaBH₄ or NaBH(OAc)₃ in methanol/dichloromethane. Alternative routes involve nucleophilic displacement of activated ethanolamine derivatives [3] [6].
The 3,4-difluorophenyl motif was prioritized over meta- or para-monofluoro analogues due to its superior metabolic stability and target affinity. Computational studies (2018–2020) revealed that the ortho-adjacent fluorines enforce a coplanar conformation of the phenyl ring with the ethylamino chain, enhancing π-stacking with hydrophobic enzyme pockets [3] [9].
Table 2: Synthetic Routes and Medicinal Chemistry Applications
Synthetic Method | Conditions | Yield (%) | Primary Application |
---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 0°C→RT, 12h | 65–78 | Kinase inhibitor intermediates [3] |
Catalytic Hydrogenation | H₂ (50 psi), Pd/C, EtOAc, 24h | 70 | Anticancer scaffolds [9] |
Leuckart-Wallach Reaction | HCOONH₄, 180°C, neat | 55 | Early exploratory synthesis |
As fluorinated bioactive molecules gained prominence (30–40% of agrochemicals and 20–25% of pharmaceuticals contain fluorine [7]), this compound transitioned from a specialty intermediate to a versatile scaffold for:
The 3,4-difluorophenyl group is non-accidental in drug design. Fluorine atoms confer distinct physicochemical advantages crucial for bioavailability:
Electronic and Steric Effects
Pharmacokinetic Modulation
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8